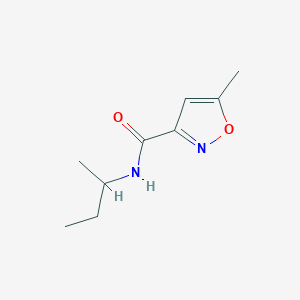![molecular formula C17H24N2O2 B4432271 N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-propylbenzamide](/img/structure/B4432271.png)
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-propylbenzamide
Übersicht
Beschreibung
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-propylbenzamide, also known as NPPB, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. NPPB has been synthesized using different methods and has been used in numerous scientific research applications.
Wirkmechanismus
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-propylbenzamide blocks chloride channels, TRPV channels, and CFTR channels by binding to the channels and preventing the movement of ions through the channels. This compound has been shown to inhibit the activity of CFTR channels by binding to the channel pore and preventing the movement of chloride ions through the channel. This compound has also been shown to block TRPV channels by binding to the channel pore and preventing the movement of calcium ions through the channel.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including inhibition of chloride secretion, reduction of inflammation, and vasodilation. This compound has been shown to inhibit chloride secretion in the airway epithelium, which is important in the treatment of cystic fibrosis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to cause vasodilation, which can be beneficial in the treatment of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-propylbenzamide has several advantages for lab experiments, including its high purity and good yield, as well as its ability to block multiple ion channels. However, this compound has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
There are several future directions for research on N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-propylbenzamide, including its potential use as a therapeutic agent for cystic fibrosis, hypertension, and inflammation. Additionally, further research is needed to understand the mechanism of action of this compound on ion channels and transporters. Finally, the development of more specific and potent inhibitors of ion channels and transporters, based on the structure of this compound, could lead to the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-propylbenzamide has been used in various scientific research applications, including as a chloride channel blocker, a TRPV channel blocker, and a CFTR channel blocker. This compound has also been used as a tool to study the physiological and biochemical effects of ion channels and transporters. It has been used in research related to cystic fibrosis, hypertension, and inflammation.
Eigenschaften
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-5-14-7-9-15(10-8-14)17(21)18-11-4-13-19-12-3-6-16(19)20/h7-10H,2-6,11-13H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAKLWRWZTWRCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCCN2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4432189.png)
![5-methyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4432198.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4432205.png)
![N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4432218.png)




![1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432254.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4432272.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B4432277.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B4432280.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4432285.png)
![2-(4-bromophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4432287.png)